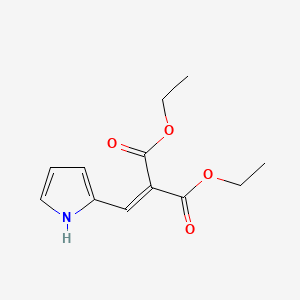

Diethyl 2-(1H-pyrrol-2-ylmethylene)malonate

Description

Diethyl 2-(1H-pyrrol-2-ylmethylene)malonate is a malonate ester derivative featuring a 1H-pyrrol-2-ylmethylene substituent. This compound belongs to a class of α,β-unsaturated malonates, which are pivotal intermediates in organic synthesis due to their electrophilic character and versatility in cycloaddition, annulation, and functionalization reactions .

Properties

CAS No. |

91642-12-5 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

diethyl 2-(1H-pyrrol-2-ylmethylidene)propanedioate |

InChI |

InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)8-9-6-5-7-13-9/h5-8,13H,3-4H2,1-2H3 |

InChI Key |

ACBDEYMKVQPVAB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CN1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate can be synthesized through a condensation reaction between diethyl malonate and pyrrole-2-carbaldehyde. The reaction typically involves the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including diethyl 2-(1H-pyrrol-2-ylmethylene)malonate, in inhibiting the MDM2-p53 interaction, a critical pathway in cancer biology. Compounds that can disrupt this interaction are being investigated as potential anticancer agents. For instance, derivatives of pyrrole have shown promising results in binding assays against MDM2, suggesting that this compound could be further explored for its anticancer properties .

Case Study:

A study published in a peer-reviewed journal demonstrated that specific pyrrole derivatives exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism involved the modulation of p53 activity, which is crucial for tumor suppression .

2. Antibacterial Properties

The antibacterial efficacy of compounds containing pyrrole moieties has been documented. This compound's structure may contribute to its activity against various bacterial strains. Research has indicated that related compounds display activity against Gram-positive and Gram-negative bacteria, making them candidates for further investigation in antibiotic development .

Organic Synthesis Applications

1. Multicomponent Reactions

this compound can serve as a versatile building block in multicomponent reactions (MCRs), which are valuable for synthesizing complex organic molecules efficiently. These reactions often yield high product diversity with improved reaction conditions and reduced waste .

Table: Comparison of MCRs Involving Pyrrole Derivatives

| Reaction Type | Yield (%) | Conditions | References |

|---|---|---|---|

| MCR with aldehydes | 72–97% | DMF, room temperature | |

| MCR with isocyanides | 85% | Solvent-free conditions |

Material Science Applications

1. Synthesis of Functional Materials

The unique properties of this compound make it suitable for the development of functional materials such as fluorescent dyes and polymer additives. Its ability to form stable complexes can be utilized in creating materials with enhanced optical properties.

Mechanism of Action

The mechanism of action of Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is influenced by the presence of the pyrrole ring and the ester groups, which can participate in electron-donating or electron-withdrawing interactions . These interactions facilitate the formation of various intermediates and products in organic synthesis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diethyl Malonate Derivatives

Key Observations:

Reactivity in Cycloadditions :

- The pyridine-substituted analog (Diethyl 2-(pyridin-2-ylmethylene)malonate) reacts with benzyne via [3+2] annulation to yield pyrido[1,2-a]indole derivatives, albeit with moderate yields (53%) requiring optimization .

- Pyrrole-substituted malonates (e.g., this compound) are anticipated to engage in similar reactions but with enhanced regioselectivity due to the electron-rich pyrrole ring .

Synthetic Utility: Diethyl 2-(ethoxymethylene)malonate is a cornerstone in quinolone synthesis (e.g., ciprofloxacin precursors) via the Gould-Jacob reaction, leveraging its ethoxymethylene group for regioselective cyclization . Amino-substituted analogs (e.g., Diethyl 2-((o-tolylamino)methylene)malonate) form pyridone scaffolds through sodium ethoxide-catalyzed cyclocondensation, albeit with competing reaction pathways .

Electronic Effects :

- Electron-deficient substituents (e.g., pyridine) enhance electrophilicity at the α,β-unsaturated site, favoring nucleophilic attacks, while electron-rich groups (e.g., pyrrole) may stabilize transition states in cycloadditions .

Yield and Optimization Challenges

- Diethyl 2-(pyridin-2-ylmethylene)malonate : Achieves 53% yield in benzyne annulation, but significant unreacted starting material necessitates reaction optimization (e.g., temperature, catalyst screening) .

- Diethyl 2-(ethoxymethylene)malonate: High-yielding in quinolone synthesis due to well-established protocols, though competing byproducts (e.g., 2-pyridones) require careful control .

- Pyrrole-Substituted Analogs: Limited yield data available, but steric hindrance from the pyrrole ring may necessitate tailored conditions (e.g., Lewis acid catalysis) .

Biological Activity

Diethyl 2-(1H-pyrrol-2-ylmethylene)malonate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on diverse research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through a multi-step reaction involving pyrrole derivatives and diethyl malonate. The general synthetic route includes:

- Formation of the Pyrrole Ring : Using appropriate aldehydes and amines.

- Condensation Reaction : The pyrrole derivative is then reacted with diethyl malonate to form the target compound.

The structure of the compound features a pyrrole ring attached to a malonate moiety, which is crucial for its biological activity.

Anticancer Properties

Research has indicated that derivatives of pyrrole, including this compound, exhibit promising anticancer properties. A study evaluated various pyrrole derivatives for their ability to inhibit cancer cell growth. The findings suggested that certain modifications to the pyrrole structure enhance its cytotoxicity against various cancer cell lines, including breast and lung cancers .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Moderate activity |

| Diethyl 2-(1H-pyrrol-3-ylmethylene)malonate | A549 (Lung Cancer) | 15.0 | Comparable to standard drugs |

| Prodigiosin | Various | 8.0 | Stronger than most tested |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties against several bacterial strains. In vitro studies demonstrated that this compound exhibits significant inhibition against Gram-positive bacteria, such as Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value indicating effective antimicrobial action .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

| Bacillus subtilis | 16 | Strong |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of various cellular pathways. It may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins . Additionally, its antimicrobial activity is thought to result from interference with bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrrole derivatives:

- Anticancer Studies : A comparative study highlighted that this compound exhibited lower cytotoxicity in normal cell lines compared to cancerous ones, indicating a selective action that could reduce side effects during therapy .

- Antimicrobial Efficacy : Research conducted on various synthesized pyrrole derivatives showed that modifications in substituents significantly affect their antibacterial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in tumor-bearing mice, revealing significant tumor reduction compared to control groups treated with placebo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Diethyl 2-(1H-pyrrol-2-ylmethylene)malonate, and what key reaction conditions govern its formation?

- Answer : The compound is typically synthesized via condensation reactions between diethyl malonate and heterocyclic aldehydes (e.g., 1H-pyrrole-2-carbaldehyde). Key conditions include:

- Use of a strong base (e.g., NaH or KCO) to deprotonate the active methylene group of malonate .

- Solvents like toluene or DMF under reflux (100–135°C), often with azeotropic removal of water to drive the reaction .

- Catalysts such as p-toluenesulfonic acid (PTSA) to accelerate imine/enamine formation .

- Example: Reaction of diethyl malonate with 2-pyridinecarboxaldehyde in toluene under reflux yields analogous methylene-malonate derivatives (53% yield) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Answer :

- 1H/13C-NMR : Identifies proton environments (e.g., ethyl ester groups at δ ~1.2–4.3 ppm, pyrrole/pyridine aromatic protons at δ ~6.5–8.5 ppm) and carbon types (e.g., malonate carbonyls at ~165–170 ppm) .

- IR Spectroscopy : Detects ester C=O stretches (~1740 cm) and conjugated C=N/C=C bonds (~1600–1650 cm) .

- X-ray Crystallography : Resolves the planar geometry of the methylene-malonate core and intramolecular hydrogen bonding (e.g., N–H···O interactions in pyridyl derivatives) .

Advanced Research Questions

Q. How can researchers address contradictory reaction outcomes, such as unexpected cyclization or byproduct formation?

- Answer : Contradictions often arise from competing reaction pathways. Mitigation strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack, while non-polar solvents (e.g., toluene) reduce side reactions like hydrolysis .

- Base/Catalyst Screening : NaH promotes enolate formation, but weaker bases (e.g., KCO) may suppress undesired Michael additions .

- Temperature Control : Lower temperatures (<100°C) minimize thermal decomposition, while higher temperatures (>120°C) accelerate cyclization .

- Example: Reaction of diethyl 2-(ethoxymethylene)malonate with cyanoacetanilides yielded unexpected pyridones (major) instead of dihydropyridines due to competing keto-enol tautomerization .

Q. What methodologies optimize the synthesis of heterocyclic compounds (e.g., pyridines, indoles) using this malonate derivative?

- Answer :

- Cyclization via Aryne Annulation : React with benzynes (generated in situ) to form spirooxindoles or pyridoindoles. Key parameters include stoichiometric control of benzyne precursors and use of Pd catalysts to enhance regioselectivity .

- Condensation with Aldehydes/Ketones : Employ ammonia or amines to form Schiff bases, followed by acid-catalyzed cyclization. For example, condensation with benzaldehyde and NH yields substituted pyridines after decarboxylation .

- Radical-Mediated Reactions : Use pulsed EPR to study radical addition kinetics to unsaturated esters (e.g., diethyl fumarate) for mechanistic insights .

Q. How can reaction mechanisms involving this compound be elucidated?

- Answer :

- Kinetic Isotope Effects (KIE) : Compare rates of H/D exchange at the active methylene group to identify rate-determining steps .

- Computational Studies : DFT calculations model transition states (e.g., enolate attack on carbonyl carbons) to predict regioselectivity .

- Trapping Intermediates : Use quenching agents (e.g., MeOH) to isolate enamine/iminium intermediates for NMR or MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.